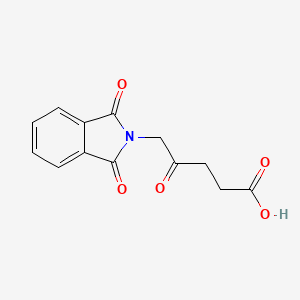

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

Übersicht

Beschreibung

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid: is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety and a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the pentanoic acid chain. The reaction conditions often include:

Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Catalysts: Acid or base catalysts may be employed to facilitate the condensation reaction.

Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, depending on the specific reagents and desired reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction reactions.

Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is C13H11NO5, with a molecular weight of approximately 261.23 g/mol. The compound features a unique combination of functional groups that contribute to its biological activities and synthetic versatility.

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits significant anti-cancer activity. It has been shown to inhibit specific cytokines involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent. The compound's ability to modulate various cellular processes, including cell signaling pathways and gene expression, positions it as a candidate for further pharmacological studies aimed at cancer treatment.

Binding Interactions

Research on the interactions of this compound with biomolecules reveals its capacity to bind with specific enzymes and receptors. This binding can lead to either inhibition or activation of their functions, making it valuable in drug discovery and development. The implications for therapeutic applications are broad, particularly in targeting diseases where these pathways are dysregulated.

Materials Science Applications

This compound can also serve as a building block for synthesizing more complex materials. Its unique structural characteristics allow for the development of novel polymers and materials with specific properties tailored for various industrial applications .

Wirkmechanismus

The mechanism by which 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-isoindoline-1,3-dione: Shares the isoindoline-1,3-dione moiety but lacks the pentanoic acid chain.

Phthalimide: Another compound with a similar core structure but different functional groups.

Succinimide: Contains a similar dione structure but with a different ring system.

Uniqueness

What sets 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid apart is its combination of the isoindoline-1,3-dione moiety with a pentanoic acid chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biologische Aktivität

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug design and therapeutic development.

This compound exhibits a range of biochemical properties that make it a valuable compound for research:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activities. It has been shown to inhibit certain cytokines in cancer cells, suggesting potential anti-cancer properties.

- Cell Signaling Modulation : It affects cell signaling pathways, gene expression, and cellular metabolism. Notably, it can inhibit the growth of cancer cells by modulating cytokine levels, which plays a crucial role in tumor progression and immune response.

Cellular Effects

The effects of this compound on cellular systems are multifaceted:

- Cancer Cell Growth Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. This is primarily achieved through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis.

- Immune Response : The compound has also been evaluated for its ability to modulate immune responses. For instance, it has demonstrated efficacy in enhancing the activity of immune cells against tumors, potentially making it a candidate for immunotherapy applications .

Molecular Mechanism

At the molecular level, the mechanisms through which this compound exerts its effects include:

- Binding Affinity : The compound binds to specific biomolecules such as receptors and enzymes. This binding alters their functional states, leading to either inhibition or activation of downstream signaling pathways .

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines and promoting anti-inflammatory cytokines, the compound can shift the balance of immune responses, which is particularly relevant in cancer therapy where inflammation plays a dual role .

Drug Design

This compound serves as a pharmacophore in drug design due to its unique structural features. Its ability to interact with multiple biological targets makes it a promising candidate for developing new therapeutic agents aimed at treating various diseases:

- Cancer Therapeutics : Derivatives of this compound are being explored for their potential use in treating cancers by targeting specific pathways involved in tumor growth and metastasis .

Case Studies

Several studies have highlighted the biological activity of this compound:

- In vitro Studies : Research has shown that at concentrations as low as 100 nM, this compound significantly rescues mouse immune cells from apoptosis induced by PD-L1 interactions .

- Mechanistic Insights : Further investigations into its mechanism revealed that it could effectively downregulate cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. This downregulation leads to cell cycle arrest in cancer cells .

Eigenschaften

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROQTJRDINLHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567539 | |

| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92632-81-0 | |

| Record name | 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.